Methyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C9H5F4NO4 It is a derivative of benzoic acid, characterized by the presence of fluorine, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate typically begins with commercially available starting materials such as 2-fluoro-5-nitrobenzoic acid and trifluoromethylating agents.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, with optimizations for yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or amino derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new fluorinated compounds with potential applications in pharmaceuticals and agrochemicals .
Biology and Medicine:
- Investigated for its potential as a building block in the synthesis of biologically active molecules.
- Studied for its role in the development of new drugs targeting specific biological pathways .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new agrochemicals with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-nitro-4-(trifluoromethyl)benzoate: Similar structure but lacks the fluorine atom at the 2-position.
2-Fluoro-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group and a fluorine atom but differs in the functional groups attached to the benzene ring.
Uniqueness:
Properties
IUPAC Name |
methyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO4/c1-18-8(15)4-2-7(14(16)17)5(3-6(4)10)9(11,12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEUHIDQWJAONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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